molecular formula C21H17FN4O4S B2566213 N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide CAS No. 1021060-83-2

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide

Cat. No.: B2566213
CAS No.: 1021060-83-2
M. Wt: 440.45
InChI Key: LIJDKGYPVWHUKE-UHFFFAOYSA-N
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Description

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide is a synthetic small molecule with a molecular formula of C21H17FN4O4S and a molecular weight of 440.4 g/mol . Its structure integrates several pharmaceutically relevant motifs, including a benzodioxole group, a pyridazine ring, and a fluorinated benzamide, making it a valuable chemical scaffold for early-stage research and development. The presence of these functional groups suggests potential for investigating a range of biological targets. For instance, benzamide-containing compounds are frequently explored for their interactions with various enzymes and receptors , and the pyridazine moiety is a common feature in molecules studied for their bioactive properties . Researchers can utilize this compound as a key intermediate or a core structure in medicinal chemistry programs, particularly in the synthesis of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is supplied with detailed analytical data to ensure quality and consistency for your research applications. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Properties

IUPAC Name

N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c22-15-4-2-1-3-14(15)21(28)24-18-7-8-20(26-25-18)31-11-19(27)23-10-13-5-6-16-17(9-13)30-12-29-16/h1-9H,10-12H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJDKGYPVWHUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound) is C18H18FN3O4SC_{18}H_{18}FN_3O_4S, with a molecular weight of approximately 504.57 g/mol. The compound features several functional groups, including:

  • Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
  • Pyridazine ring : Associated with various pharmacological effects.
  • Thioether linkage : Implicated in enhancing biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Benzo[d][1,3]dioxole Derivative : This step utilizes piperonal and appropriate reagents.
  • Cyclization to Form the Pyridazine Ring : Achieved using hydrazine derivatives.
  • Coupling with Benzamide : Finalized through amide bond formation reactions.

These synthetic routes require optimization to enhance yield and purity, which is crucial for subsequent biological testing.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

Anticancer Activity

The compound has shown promise as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of this compound can effectively inhibit growth in various cancer cell lines, including MCF-7 and MDA-MB 231 .

Antimicrobial Properties

Compounds with similar structural features have been reported to exhibit antimicrobial activity. The thioether and amide linkages present in this compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound can bind effectively to target proteins involved in cancer progression and inflammation, potentially leading to therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

Compound NameStructural FeaturesBiological Activity
N-(6-(thio)pyridazin derivativesContains thioether linkagesAntimicrobial activity
Benzodioxole derivativesIncorporates benzodioxole moietyAnticancer properties
Pyridazine-based compoundsFeatures pyridazine ringsDiverse pharmacological activities

These findings suggest that the unique combination of functional groups in this compound may lead to unique biological activities not observed in other similar compounds .

Comparison with Similar Compounds

C26 and SW-C165 ()

  • C26: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide
  • SW-C165: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide
  • Key Differences: Both retain the benzodioxolylmethylamino-acetamide backbone but replace the pyridazine-thioether group with brominated heterocycles (thiophene in C26, bromobenzene in SW-C165). Synthesis: Lower yields (C26: 58 mg; SW-C165: 37 mg) compared to pyrimidinone derivatives (e.g., 2d: 83.9% yield, ), suggesting greater synthetic complexity for brominated analogs. Biological Implications: The bromine atoms may enhance halogen bonding, while the thiophene in C26 could improve π-π stacking .

Compound 3 ()

  • Structure: 2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide
  • Includes a dioxopiperidinyl-isoindolinone group, which may confer proteolysis-targeting chimera (PROTAC) activity. Lower yield (4%) compared to the target compound, highlighting synthetic challenges in multi-step reactions .

Pyrimidinone and Pyridazine Derivatives with Thioether Linkages

2d and 2e ()

  • 2d: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one
  • 2e: 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one
  • Key Differences: Feature pyrimidinone cores instead of pyridazine, with nitro and methoxy substituents. Higher yields (2d: 83.9%; 2e: 79.6%) and melting points (~217–228°C) suggest superior crystallinity and stability compared to benzodioxole-containing analogs.

Dienamide Derivatives with Benzodioxole Substituents ()

  • Examples: D14–D20, e.g., D14: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide
  • Key Differences :
    • Replace the pyridazine-thioether with conjugated dienamide chains, increasing rigidity and planar surface area.
    • Lower yields (13.7–24.8%) and variable melting points (182–233°C) indicate challenges in synthesizing extended conjugated systems.
    • The dienamide structure may improve UV absorption properties, relevant for photodynamic therapies .

Dihydropyridine Derivatives with Thioethyl Groups ()

  • Examples : AZ331 and AZ257 (1,4-dihydropyridines with thioethyl linkages)
  • Key Differences: Feature dihydropyridine cores with cyano and furyl substituents, enhancing redox activity and metabolic susceptibility. Thioether groups in these compounds may act as hydrogen-bond acceptors, similar to the target compound .

Data Tables

Discussion of Structural and Functional Implications

  • Pyridazine vs. Pyrimidine/Pyrimidinone: The pyridazine core in the target compound offers distinct nitrogen positioning, which may influence binding to kinases or proteases compared to pyrimidine-based analogs .
  • Thioether Linkages: Present in all compared compounds, these groups contribute to sulfur-mediated interactions (e.g., covalent bonding or redox activity). The target compound’s thioether may enhance stability compared to dienamides () but reduce it relative to nitro-substituted pyrimidinones ().
  • Benzodioxole vs. Brominated/Aryl Groups : The benzodioxole moiety in the target compound provides a balance of lipophilicity and metabolic resistance, whereas brominated analogs (C26, SW-C165) may exhibit higher toxicity or specificity .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions between benzo[d][1,3]dioxole derivatives and fluorinated benzamides under controlled pH and temperature .
  • Thioether formation via nucleophilic substitution, requiring catalysts like triethylamine or sodium hydroxide .
  • Purification using column chromatography or preparative HPLC to isolate the final product . Key conditions: inert atmosphere (N₂/Ar) to prevent oxidation, solvents such as DMF or THF, and reaction monitoring via TLC/HPLC .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify functional groups and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and amide (N-H) bonds .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) and quantification of byproducts .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer activity : In vitro assays show apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7) at IC₅₀ values of 5–20 µM .
  • Antimicrobial effects : Inhibition of Gram-positive bacteria (e.g., S. aureus) via disruption of cell wall synthesis .
  • Solubility : High solubility in DMSO and ethanol due to aromatic and polar functional groups .

Advanced Research Questions

Q. How can synthesis yield and purity be systematically optimized?

  • Catalyst screening : High-throughput testing of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .
  • Continuous flow reactors : Enhanced control over exothermic reactions (e.g., thioether formation) to improve yield by 15–20% .
  • Solvent optimization : Mixtures of DCM/MeOH (4:1) reduce side reactions during amide bond formation .
  • Table 1 : Optimization Parameters
ParameterOptimal ConditionYield Improvement
CatalystPd(OAc)₂/XPhos+25%
SolventDMF at 60°C+18%
pH8.5 (NaHCO₃)+12%

Q. How can contradictions in reported biological activity data be resolved?

  • Standardized assays : Use identical cell lines (e.g., NIH/3T3 for cytotoxicity controls) and protocols (e.g., MTT assay) to minimize variability .
  • Metabolic stability studies : Evaluate cytochrome P450 interactions to explain discrepancies in IC₅₀ values .
  • Structural analogs : Compare activity of derivatives (e.g., replacing fluorine with chlorine) to identify SAR trends .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Molecular docking : Predict binding affinity to targets like EGFR or PARP using software (e.g., AutoDock Vina) .
  • Kinase profiling : Screen against a panel of 100+ kinases to identify inhibitory pathways .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation in treated cells .

Q. How can stability under physiological conditions be evaluated?

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Plasma stability : Exposure to human plasma at 37°C for 24 hours to assess esterase-mediated hydrolysis .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic stability .

Data Contradiction Analysis

Q. Why do some studies report variable solubility profiles?

  • Crystallinity : Differences in crystalline vs. amorphous forms affect solubility. XRPD analysis can identify polymorphs .
  • Counterion effects : Salt formation (e.g., hydrochloride) may enhance aqueous solubility by 3–5× .

Q. How to address discrepancies in cytotoxicity data across cell lines?

  • Membrane permeability : Measure logP values (e.g., 2.8 ± 0.3) to correlate lipophilicity with cell entry efficiency .
  • Efflux pumps : Inhibit P-glycoprotein using verapamil to assess its role in resistance .

Methodological Recommendations

  • Synthetic scale-up : Use microwave-assisted synthesis to reduce reaction times from hours to minutes .
  • In vivo models : Prioritize zebrafish xenografts for preliminary toxicity and efficacy testing before murine studies .

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